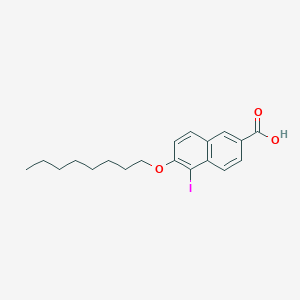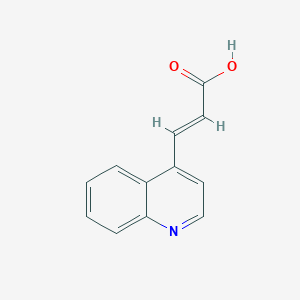
N-(3-acetamidonaphthalen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidonaphthalen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidonaphthalen-2-yl)acetamide typically involves the acylation of 3-amino-2-naphthol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
化学反応の分析
Types of Reactions
N-(3-acetamidonaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
N-(3-acetamidonaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(3-acetamidonaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(2-acetamidonaphthalen-1-yl)acetamide
- N-(4-acetamidonaphthalen-3-yl)acetamide
- N-(1-acetamidonaphthalen-2-yl)acetamide
Uniqueness
N-(3-acetamidonaphthalen-2-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in distinct chemical and biological properties compared to its isomers. For instance, the position of the acetamido group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for specific applications.
特性
IUPAC Name |
N-(3-acetamidonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)15-13-7-11-5-3-4-6-12(11)8-14(13)16-10(2)18/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZJVPFDGODCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloroethyl)-N-[(5-fluoro-1-benzothien-3-yl)methyl]-2-methyl-2-propanamine](/img/structure/B515068.png)

![4-[(7-Chloro-1-benzothien-3-yl)methyl]morpholine](/img/structure/B515070.png)
![Spiro(1,3-dioxolane-2,10'-tricyclo[5.2.1.0~2,6~]deca[4,8]diene)-3'-one](/img/structure/B515073.png)

![2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol](/img/structure/B515077.png)
![N-[(5-bromo-1-benzothien-3-yl)methyl]-N-ethylethanamine](/img/structure/B515078.png)
![Adamantane-2-spiro-2'-[1,3]-dioxolane](/img/structure/B515080.png)
![2-Hydroxy-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B515081.png)
![3-[(2-Amino-3-pyridinyl)methyl]-4-methyl-1,3-thiazol-3-ium](/img/structure/B515082.png)
![2,4-Bis[4-(benzyloxy)-4-oxobutoxy]benzoic acid](/img/structure/B515085.png)



